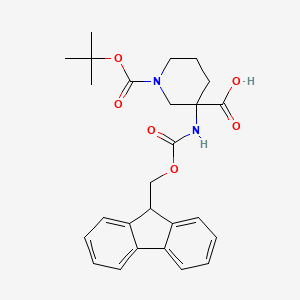

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid

描述

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid is a dual-protected piperidine derivative featuring tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups on its amino functionalities. This compound is structurally characterized by a six-membered piperidine ring with a carboxylic acid substituent at the 3-position and dual orthogonal protecting groups, enabling sequential deprotection strategies in synthetic chemistry. Its primary applications lie in peptide synthesis and medicinal chemistry, where selective deprotection (acid-labile Boc and base-labile Fmoc) allows for controlled assembly of complex molecules .

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-8-13-26(16-28,22(29)30)27-23(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHDZRKJBBFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119386 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-21-1 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid (CAS No. 368866-21-1) is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name: 3-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

- Molecular Formula: C26H30N2O6

- Molecular Weight: 466.54 g/mol

- Purity: 95%

The compound features a piperidine ring, which is known for its role in various biological activities, and is protected by both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups that facilitate its use in peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound may act as an inhibitor by forming covalent bonds with nucleophilic residues in the active sites of enzymes, thus disrupting their function.

- Cellular Signaling Interference: It can interfere with signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Properties

The compound's structural similarity to known anticancer agents raises the possibility of its application in cancer therapy. Preliminary studies have shown that piperidine-based compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 .

Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various piperidine derivatives, revealing that compounds similar to this compound exhibited significant inhibition against gram-positive bacteria.

Case Study 2: Peptide Synthesis Applications

In a comparative analysis of Fmoc-SPPS methodologies, the incorporation of this compound demonstrated enhanced yields and purity of synthesized peptides compared to traditional methods .

科学研究应用

Structural Features

The compound's structure includes:

- A piperidine ring, which is a common scaffold in many pharmaceuticals.

- Two protecting groups (Boc and Fmoc), which facilitate selective reactions during synthesis.

Peptide Synthesis

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid is primarily used as a building block in the synthesis of peptides. The Boc group allows for easy deprotection under mild acidic conditions, while the Fmoc group can be removed using base, providing flexibility in synthetic pathways. This dual-protecting strategy is crucial for constructing complex peptide sequences with multiple functional groups.

Drug Development

This compound plays a role in the development of various drugs, particularly those targeting central nervous system disorders due to its piperidine framework. For instance, it has been utilized as an intermediate in the synthesis of compounds with potential therapeutic effects against conditions like schizophrenia and depression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating other complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and cyclizations, makes it a valuable tool for chemists.

Bioconjugation Studies

The compound's functional groups allow for bioconjugation applications, where it can be linked to biomolecules like antibodies or nucleic acids. This capability is essential for developing targeted drug delivery systems and diagnostic tools.

Case Study 1: Peptide Therapeutics

A research study demonstrated the use of this compound in synthesizing a peptide that exhibited neuroprotective properties. The peptide was designed to mimic natural neurotrophic factors and showed promise in preclinical models of neurodegenerative diseases.

Case Study 2: Antidepressant Development

Another study highlighted its role as an intermediate in synthesizing novel antidepressant candidates. The resulting compounds were evaluated for their efficacy in modulating serotonin receptors, showing potential for treating major depressive disorder.

相似化合物的比较

1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid (CAS: 885270-27-9)

- Molecular Formula : C₁₉H₂₆N₂O₆

- Molecular Weight : 378.42 g/mol

- Protecting Groups : Boc and carbobenzyloxy (Cbz).

- Key Differences: Cbz is removed via hydrogenolysis or catalytic hydrogenation, unlike Fmoc (base-sensitive). The Cbz group introduces higher hydrophobicity compared to Fmoc, influencing solubility in polar solvents. Applications: Used in orthogonal protection strategies but less favored in solid-phase peptide synthesis (SPPS) due to compatibility issues with hydrogenation .

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid (CAS: 934342-39-9)

- Molecular Formula: C₁₁H₁₈FNO₄

- Molecular Weight : 247.26 g/mol

- Substituent : Fluorine atom at the 3-position.

- Key Differences: The fluorine atom enhances electronegativity, affecting the carboxylic acid’s acidity (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs). Lacks amino protection, limiting its utility in multi-step syntheses. Applications: Medicinal chemistry for modulating pharmacokinetic properties .

1-Fmoc-Azetidine-3-carboxylic acid (CAS: 193693-64-0)

- Molecular Formula: C₁₉H₁₇NO₄

- Molecular Weight : 323.34 g/mol

- Core Structure : Four-membered azetidine ring.

- Key Differences :

1-Boc-3-benzyl-3-piperidinecarboxylic Acid (CAS: 170838-83-2)

- Molecular Formula: C₁₈H₂₅NO₄

- Molecular Weight : 319.40 g/mol

- Substituent : Benzyl group at the 3-position.

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| 1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid | Not provided | C₂₃H₃₁N₃O₆ (est.) | ~445.5 | Boc, Fmoc | Amino, carboxylic acid | SPPS, orthogonal synthesis |

| 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid | 885270-27-9 | C₁₉H₂₆N₂O₆ | 378.42 | Boc, Cbz | Amino, carboxylic acid | Hydrogenation-compatible synthesis |

| 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid | 934342-39-9 | C₁₁H₁₈FNO₄ | 247.26 | Boc | Fluoro, carboxylic acid | PK/PD modulation |

| 1-Fmoc-Azetidine-3-carboxylic acid | 193693-64-0 | C₁₉H₁₇NO₄ | 323.34 | Fmoc | Carboxylic acid | Conformational studies |

| 1-Boc-3-benzyl-3-piperidinecarboxylic Acid | 170838-83-2 | C₁₈H₂₅NO₄ | 319.40 | Boc | Benzyl, carboxylic acid | Lipophilic drug intermediates |

准备方法

Stepwise Protection of the Piperidine Scaffold

The synthesis typically begins with a piperidine-3-carboxylic acid derivative. A two-step protection sequence is employed to introduce the Boc and Fmoc groups selectively:

Boc Protection of the Ring Nitrogen :

The ring nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA). Reaction conditions (e.g., 1.2 equiv Boc₂O, DCM, 0°C to room temperature, 12–24 h) ensure quantitative conversion to 1-Boc-piperidine-3-carboxylic acid.Fmoc Protection of the Side-Chain Amine :

The 3-amino group is subsequently protected using Fmoc-Cl (1.3 equiv) in dimethylformamide (DMF) or dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). Recent advances highlight the use of hexafluorophosphate-based coupling agents (e.g., HATU) to enhance yields and reduce racemization. For example, HATU-mediated coupling of Fmoc-amino acids to diaminobenzoic acid analogs achieves yields of 72–94% under optimized conditions.

Cyclization and Functionalization Approaches

Alternative routes involve constructing the piperidine ring from acyclic precursors. For instance, a Dieckmann cyclization of ethyl 3-cyano-4-aminopentanedioate under basic conditions generates the piperidine core, followed by hydrolysis of the nitrile to a carboxylic acid and sequential protection of the amines. However, this method requires stringent control of reaction pH and temperature to avoid side reactions such as over-cyclization or decarboxylation.

Purification and Analytical Validation

Precipitation and Chromatographic Techniques

Crude products are typically purified via solvent precipitation. For example, adding water to a concentrated DMF solution of the reaction mixture precipitates the target compound, achieving 90–95% purity after filtration. Histidine-containing derivatives, however, often require additional silica gel chromatography due to polar side-chain interactions.

Spectroscopic Characterization

¹H NMR Analysis :

Key resonances include:Mass Spectrometry :

ESI-MS confirms the molecular ion peak at m/z 467.54 [M+H]⁺, consistent with the theoretical molecular weight.

Challenges and Mitigation Strategies

Solubility Limitations

The compound exhibits limited solubility in non-polar solvents (e.g., DCM), necessitating the use of DMF or dimethyl sulfoxide (DMSO) for reactions. Sonication and elevated temperatures (40–50°C) improve dissolution during purification.

Industrial and Research Applications

Peptide Synthesis :

The dual protection strategy enables sequential deprotection (Boc via TFA, Fmoc via piperidine), facilitating the synthesis of complex peptides with branched architectures.Drug Discovery : The piperidine scaffold is a common motif in bioactive molecules, including kinase inhibitors and GPCR modulators. The carboxylic acid moiety allows further functionalization via amidation or esterification.

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing Boc and Fmoc protecting groups to 3-amino-3-piperidinecarboxylic acid?

- Methodological Answer : The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are sequentially introduced via carbamate-forming reactions. For Boc protection, react the amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM, using DMAP as a catalyst . Fmoc is then added using Fmoc-Cl or Fmoc-OSu (succinimidyl ester) in the presence of a base such as sodium bicarbonate. Monitor reaction progress via TLC (Rf values) or HPLC (retention time shifts) .

Q. How can the purity and structural integrity of 1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm regiochemistry via ¹H and ¹³C NMR. For example, Boc protons appear as a singlet at ~1.4 ppm, while Fmoc aromatic protons resonate at 7.3–7.8 ppm .

- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 20:80 over 20 min) and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₇N₂O₆: 415.18 g/mol) .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of Boc/Fmoc groups. Desiccate to avoid moisture-induced degradation .

Q. Why are Boc and Fmoc groups selected for this dual-protected amino acid?

- Methodological Answer : Boc is base-labile and acid-stable, while Fmoc is acid-labile and base-stable. This orthogonal protection allows sequential deprotection in multi-step syntheses (e.g., peptide coupling). For example, Boc can be removed with TFA/DCM (1:4 v/v), leaving Fmoc intact for subsequent reactions .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-amino-3-piperidinecarboxylic acid).

- Circular Dichroism (CD) : Monitor optical activity to detect racemization. A sharp peak at ~220 nm indicates retention of chirality .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration if crystallization is feasible .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in buffers (pH 2–10). Boc groups hydrolyze rapidly below pH 2 (e.g., gastric conditions), while Fmoc degrades above pH 9 .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Typical Boc/Fmoc decomposition occurs at 150–200°C .

Q. How should batch-to-batch variability in purity or solubility be addressed?

- Methodological Answer :

- Repurification : Recrystallize from ethyl acetate/hexane or use preparative HPLC with a methanol/water gradient .

- QC Protocols : Implement strict in-process controls (e.g., inline FTIR to monitor reaction intermediates) and request third-party validation (e.g., elemental analysis) for critical batches .

Q. How can contradictory NMR or MS data be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Compare with literature spectra of analogous compounds (e.g., 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid ).

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm peak assignments in complex NMR spectra .

- High-Resolution MS : Resolve isobaric interferences (e.g., sodium adducts vs. protonated ions) using HRMS with <2 ppm mass accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。